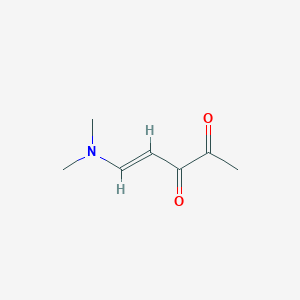

(E)-5-(dimethylamino)pent-4-ene-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-(dimethylamino)pent-4-ene-2,3-dione, commonly known as DMAD, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DMAD is a versatile reagent that can be used for a variety of synthetic transformations, making it an essential tool for researchers in the field of organic synthesis. In

Mécanisme D'action

DMAD acts as a nucleophile in many of the reactions it is used for, attacking electrophilic centers in the substrate molecule. DMAD can also act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism of action of DMAD is highly dependent on the reaction conditions and the nature of the substrate molecule.

Effets Biochimiques Et Physiologiques

DMAD is not used as a drug and has no known biochemical or physiological effects in humans or animals. However, it is important to handle DMAD with care as it is a reactive chemical that can cause skin irritation and respiratory problems if not handled properly.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of DMAD is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations, making it an essential tool for researchers in the field. DMAD is also relatively easy to synthesize and handle, making it a popular choice for many labs. However, DMAD is a reactive chemical and must be handled with care. It is also relatively unstable and can decompose over time, making it less useful for long-term storage.

Orientations Futures

There are many potential future directions for DMAD research. One area of interest is the development of new synthetic methodologies using DMAD as a reagent. Researchers are also exploring the use of DMAD in the synthesis of complex natural products and chiral compounds. Another area of interest is the development of new applications for DMAD in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Finally, researchers are exploring the use of DMAD in the development of new drugs and pharmaceuticals, particularly in the area of cancer research.

Méthodes De Synthèse

DMAD can be synthesized through a multistep process starting with the reaction of dimethylamine with ethyl acetoacetate, followed by a series of reactions that involve the formation of an enamine intermediate. The final step involves the elimination of water and the formation of DMAD. The synthesis of DMAD is relatively simple and can be carried out using standard laboratory equipment and techniques.

Applications De Recherche Scientifique

DMAD has found widespread use in organic synthesis as a reagent for a variety of transformations, including aldol reactions, Michael additions, and cycloadditions. DMAD is also used as a reagent for the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. DMAD has been used in the synthesis of natural products, such as the anti-cancer agent discodermolide, and has also been used in the synthesis of chiral compounds.

Propriétés

Numéro CAS |

114261-80-2 |

|---|---|

Nom du produit |

(E)-5-(dimethylamino)pent-4-ene-2,3-dione |

Formule moléculaire |

C7H11NO2 |

Poids moléculaire |

141.17 g/mol |

Nom IUPAC |

(E)-5-(dimethylamino)pent-4-ene-2,3-dione |

InChI |

InChI=1S/C7H11NO2/c1-6(9)7(10)4-5-8(2)3/h4-5H,1-3H3/b5-4+ |

Clé InChI |

MRVFGTQURWFKLE-SNAWJCMRSA-N |

SMILES isomérique |

CC(=O)C(=O)/C=C/N(C)C |

SMILES |

CC(=O)C(=O)C=CN(C)C |

SMILES canonique |

CC(=O)C(=O)C=CN(C)C |

Synonymes |

4-Pentene-2,3-dione, 5-(dimethylamino)-, (E)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)